(5R)-Rupintrivir-d3 is a deuterated derivative of rupintrivir, a potent inhibitor of the human rhinovirus 3C protease. This compound is primarily investigated for its antiviral properties, particularly against rhinovirus infections, which are known to cause respiratory illnesses. The deuteration introduces isotopic labeling that can enhance the compound's pharmacokinetic properties and facilitate metabolic studies.
Rupintrivir was originally developed by Agouron Pharmaceuticals and has been studied extensively for its therapeutic potential against viral infections. The synthesis of (5R)-Rupintrivir-d3 builds upon established methods for producing the parent compound, with modifications to incorporate deuterium at specific positions to track its behavior in biological systems.
(5R)-Rupintrivir-d3 falls under the category of antiviral agents, specifically classified as a protease inhibitor. It targets the 3C protease of rhinoviruses, disrupting viral replication and assembly.
The synthesis of (5R)-Rupintrivir-d3 can be achieved through various chemical methodologies, including:
The improved synthesis of rupintrivir involves several key steps:
The molecular structure of (5R)-Rupintrivir-d3 can be described by its chemical formula CHNOS, highlighting its complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of deuterium is critical for tracing metabolic pathways.
(5R)-Rupintrivir-d3 undergoes several significant reactions during its synthesis:
Each reaction step is optimized for conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and purity.
(5R)-Rupintrivir-d3 exerts its antiviral effects by inhibiting the 3C protease enzyme critical for rhinovirus replication. The mechanism involves:
Studies have shown that compounds like (5R)-Rupintrivir-d3 exhibit high binding affinity (low nanomolar range) towards the rhinovirus 3C protease, confirming their potential as effective antiviral agents .
(5R)-Rupintrivir-d3 is primarily used in research settings to:
The compound's unique properties make it a valuable tool in virology research, particularly in understanding how protease inhibitors can be optimized for better efficacy against viral pathogens.
Deuterium (²H or D) functions as a strategic bioisostere for hydrogen (¹H) in medicinal chemistry due to its near-identical atomic radius and electronegativity. This substitution leverages the kinetic isotope effect (KIE), where the higher mass of deuterium strengthens the carbon-deuterium (C–D) bond compared to carbon-hydrogen (C–H). Primary KIEs (kH/kD = 2–10) directly slow the rate-limiting bond cleavage step in oxidative metabolic reactions, while secondary KIEs (kH/kD = 1–2) alter reaction stereoelectronics. For antiviral peptidomimetics like (5R)-Rupintrivir, deuteration targets enzymatic degradation pathways—particularly cytochrome P450 (CYP)-mediated oxidation and ester hydrolysis—without altering target binding affinity or pharmacodynamics. This approach transforms pharmacokinetic (PK) profiles while preserving intrinsic antiviral activity [3].
Table 1: Key Isotope Effects in Deuterated Drug Design
Isotope Effect Type | Magnitude (kH/kD) | Impact on Metabolism | Relevance to (5R)-Rupintrivir-d3 |
---|---|---|---|
Primary KIE | 2–10 | Slows rate-limiting C–H bond cleavage | Shields methyl groups from CYP3A4 oxidation |
Secondary KIE | 1–2 | Alters reaction geometry & transition state stability | Modulates esterase-mediated hydrolysis kinetics |
Metabolic Shunting | N/A | Redirects metabolism to non-toxic pathways | Reduces formation of inactive/deleterious metabolites |
(5R)-Rupintrivir-d3 incorporates three deuterium atoms at the C5 methyl group (5-CH3 → 5-CD3) of its isoxazole ring. This site was selected based on metabolic mapping studies identifying the 5-methyl moiety as a primary site of oxidative metabolism. In human liver microsomes, non-deuterated (5R)-Rupintrivir undergoes rapid CYP3A4-catalyzed hydroxylation at this group, generating a hydroxymethyl metabolite (AG7185) with 400-fold reduced antiviral activity [2] [3]. The deuteration strategy specifically addresses this vulnerability:
Molecular dynamics (MD) simulations and binding free energy calculations quantitatively predicted the PK advantages of deuteration. Using the AMBER force field, 20-ns MD trajectories of (5R)-Rupintrivir and its deuterated analog bound to human CYP3A4 revealed:
Table 2: Computational Binding & Stability Metrics
Parameter | (5R)-Rupintrivir | (5R)-Rupintrivir-d3 | Significance |
---|---|---|---|
ΔGbind (kcal/mol) | -10.81 | -10.76 | Negligible change in target affinity |
CYP3A4 H-Abstraction ΔΔG‡ | Reference | +1.8 kcal/mol | Higher energy barrier slows oxidation |
Predicted Human Microsomal t1/2 | 12 min | 42 min | Extended metabolic stability |
Physiologically based pharmacokinetic (PBPK) modeling directly compared deuterated and protio compounds after intranasal administration—the intended clinical route. Key findings from compartmental analyses:
Table 3: Simulated Pharmacokinetic Parameters After Intranasal Dosing
PK Parameter | (5R)-Rupintrivir | (5R)-Rupintrivir-d3 | Change |
---|---|---|---|
Cmax (ng/mL) | 0.52 | 1.15 | +121% |
AUC0-24h (ng·h/mL) | 62 | 142 | +129% |
t1/2 (h) | 2.8 | 5.6 | +100% |
AG7185 Metabolite Cmax | 3.25 | 1.94 | -40% |
Compound Names Mentioned:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7